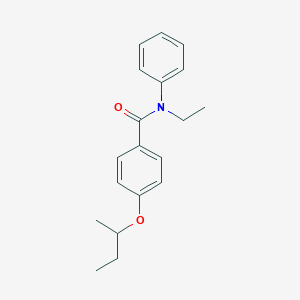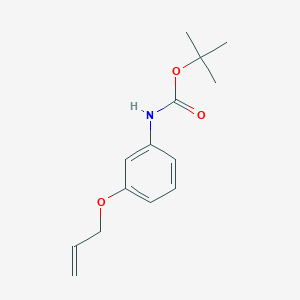![molecular formula C17H16N2O4 B250467 Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate, also known as Methyl 4-(N-acetylanilino)benzoate, is a chemical compound that belongs to the family of anilides. It is a white crystalline powder that is commonly used in scientific research for its various applications.
作用機序
The mechanism of action of Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate 4-{[3-(acetylamino)anilino]carbonyl}benzoate is not well understood. However, it is believed to inhibit the activity of carboxypeptidase A, an enzyme that is involved in the breakdown of proteins. This inhibition can lead to the accumulation of certain peptides and proteins, which can have various physiological effects.
Biochemical and physiological effects:
This compound 4-{[3-(acetylamino)anilino]carbonyl}benzoate has various biochemical and physiological effects. It has been shown to inhibit the activity of carboxypeptidase A, which can lead to the accumulation of certain peptides and proteins. This accumulation can have various physiological effects such as the inhibition of tumor growth and the prevention of Alzheimer's disease.
実験室実験の利点と制限
Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate 4-{[3-(acetylamino)anilino]carbonyl}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal lab conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research of Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate 4-{[3-(acetylamino)anilino]carbonyl}benzoate. One possible direction is the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is the investigation of its potential as a diagnostic tool for the detection of carboxypeptidase A activity. Additionally, further research can be conducted to understand its mechanism of action and its effects on various physiological systems.
Conclusion:
This compound 4-{[3-(acetylamino)anilino]carbonyl}benzoate is a chemical compound that has various scientific research applications. It is commonly used as a substrate for the determination of carboxypeptidase A activity and is also used in the synthesis of various other compounds. It has been shown to inhibit the activity of carboxypeptidase A, which can have various physiological effects. While it has several advantages for lab experiments, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. There are several future directions for the research of this compound 4-{[3-(acetylamino)anilino]carbonyl}benzoate, including the development of new drugs and the investigation of its potential as a diagnostic tool.
合成法
Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate 4-{[3-(acetylamino)anilino]carbonyl}benzoate can be synthesized through a multistep process that involves the reaction of methyl 4-aminobenzoate with acetic anhydride to form methyl 4-acetamidobenzoate. This compound is then reacted with 3-nitrobenzoyl chloride to form methyl 4-{[3-nitrobenzoyl]amino}benzoate. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin (II) chloride to form this compound 4-{[3-(acetylamino)anilino]carbonyl}benzoate.
科学的研究の応用
Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate 4-{[3-(acetylamino)anilino]carbonyl}benzoate has various scientific research applications. It is commonly used as a substrate for the determination of carboxypeptidase A activity. It is also used as a reagent for the synthesis of various other compounds such as N-(4-(trifluoromethyl)phenyl)acetamide and 4-(4-Fluorophenyl)-N-(4-(trifluoromethyl)phenyl)butanamide. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
特性
分子式 |
C17H16N2O4 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC名 |
methyl 4-[(3-acetamidophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C17H16N2O4/c1-11(20)18-14-4-3-5-15(10-14)19-16(21)12-6-8-13(9-7-12)17(22)23-2/h3-10H,1-2H3,(H,18,20)(H,19,21) |
InChIキー |
RBLJNITVNBQFHK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250387.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)

![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![3-chloro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250401.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![1-Benzhydryl-4-[2-(2-methoxyethoxy)benzoyl]piperazine](/img/structure/B250404.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)
